molecular formula C12H21N3O6 B14694972 Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate CAS No. 26154-44-9

Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate

Cat. No.: B14694972
CAS No.: 26154-44-9
M. Wt: 303.31 g/mol
InChI Key: CJCIKNJNLZCPOI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate is a complex organic compound with a molecular formula of C10H18N2O6. This compound is known for its unique structure, which includes multiple functional groups such as amino, ester, and carbamate groups. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with ethyl carbamate under controlled conditions. The reaction is usually catalyzed by a base such as sodium ethoxide, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The pathways involved include the modification of active sites and the stabilization of transition states during biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate is unique due to its multiple functional groups, which provide a wide range of chemical reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

CAS No.

26154-44-9

Molecular Formula

C12H21N3O6

Molecular Weight

303.31 g/mol

IUPAC Name

ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate

InChI

InChI=1S/C12H21N3O6/c1-5-19-10(16)9(8(4)13)15(12(18)21-7-3)14-11(17)20-6-2/h5-7,13H2,1-4H3,(H,14,17)

InChI Key

CJCIKNJNLZCPOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)N)N(C(=O)OCC)NC(=O)OCC

Origin of Product

United States

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